4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde is a complex organic compound characterized by its unique molecular structure, which includes two imidazol-phenyl groups attached to an amino group, along with a benzaldehyde moiety. Its chemical formula is and it has a molecular weight of 405.45 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its structural properties and biological activities.
The reactivity of 4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde can be attributed to its functional groups. The aldehyde group can participate in various reactions, including:
These reactions facilitate the synthesis of derivatives that may enhance biological activity or alter physical properties.
4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde has shown promising biological activities. Compounds containing imidazole rings are often associated with a range of pharmacological effects, including:
Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
The synthesis of 4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde can be achieved through several methods:
These methods allow for the efficient production of the compound while enabling modifications that could enhance its properties.
The applications of 4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde span various fields:
Interaction studies involving 4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde focus on its binding affinity with various biological targets:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9 | 0.98 |
| 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | 88427-96-7 | 0.90 |
| Tris(4-(1H-imidazol-1-yl)phenyl)amine | 60197033 | 0.87 |
| 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde | 86193208 | 0.80 |
| 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde | 87083748 | 0.80 |
The uniqueness of 4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde lies in its dual imidazole functionality combined with an amino group and an aldehyde, which may enhance its biological interactions compared to other similar compounds. This structural complexity could lead to distinct pharmacological profiles and applications not found in simpler derivatives.